5-Methyl-2-phenyl-2-hexenal

Flavor chemistry Organoleptic evaluation Cocoa aroma

5-Methyl-2-phenyl-2-hexenal (syn. cocoa hexenal, cocal; FEMA 3199; CAS 21834-92-4) is an α,β-unsaturated aldehyde of the phenylacetaldehyde class, bearing a 3-methylbutylidene substituent at the α-position of the aldehyde group with molecular formula C₁₃H₁₆O and molecular weight 188.27 g/mol.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 21834-92-4
Cat. No. B1583446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-2-hexenal
CAS21834-92-4
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+
InChIKeyYURDCJXYOLERLO-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-2-hexenal (CAS 21834-92-4): A Phenylacetaldehyde-Derived Cocoa Aroma Aldehyde for Flavor and Fragrance Procurement


5-Methyl-2-phenyl-2-hexenal (syn. cocoa hexenal, cocal; FEMA 3199; CAS 21834-92-4) is an α,β-unsaturated aldehyde of the phenylacetaldehyde class, bearing a 3-methylbutylidene substituent at the α-position of the aldehyde group with molecular formula C₁₃H₁₆O and molecular weight 188.27 g/mol [1]. It occurs naturally in cocoa beans, roasted peanuts, hazelnuts, malt, potato chips, and roasted sesame, and has been identified as a principal odorant directly responsible for the characteristic aroma of cocoa [2]. The compound is commercially supplied as both synthetic (≥96% purity, FG/Fragrance grade, Halal, Kosher) and natural (FEMA 3199) variants, with full regulatory acceptance under FEMA GRAS (Publication Nos. 4, 25), JECFA No. 1472 (evaluated 2004, Session 63), EU Regulation 1334/2008, and GB 2760–1996 (China) for use as a flavoring agent [3].

1 Reported primary cocoa bean odorant — imparts authentic bitter cocoa, dark chocolate, and coffee-like character at low ppm levels
2 Dual flavor and fragrance utility — accepted for food flavoring (FEMA GRAS) and fine fragrance base-note anchoring
3 Multi-jurisdiction regulatory acceptance — JECFA evaluated, EU 1334/2008 listed, GB 2760 (China) approved for flavor use
4 Grade optionality — synthetic FG/Fragrance grade and natural (FEMA) variants available for clean-label and conventional product lines

Why 5-Methyl-2-phenyl-2-hexenal Cannot Be Generically Substituted with In-Class Phenylalkenal Analogs


Although multiple phenyl-substituted α,β-unsaturated aldehydes share a cocoa-like sensory profile—including 2-phenyl-2-butenal (FEMA 3224), 4-methyl-2-phenyl-2-pentenal (FEMA 3200), and (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194)—they are not interchangeable drop-in replacements [1]. Each analog exhibits distinct organoleptic deviations: 2-phenyl-2-butenal is distinctly more floral and green, 4-methyl-2-phenyl-2-pentenal bears a sweeter, rosy-honey cocoa character, and 4-methyl-2-phenyl-2-hexenal is rated as slightly less effective in use [1][2]. Furthermore, the 5-methyl positional isomer (present as the 3-methylbutylidene branch) confers a unique combination of diffusion (拡散性) and substantivity that is not equivalently documented for its lower homologs [3]. The quantitative evidence below demonstrates that differences in organoleptic specificity, fragrance longevity, toxicological characterization, and application versatility make indiscriminate substitution a formulation risk.

Risk Dimension
Target Profile
Analog Mismatch
Organoleptic specificity
Authentic bitter cocoa, dark chocolate, coffee-like; ranked highest for cocoa fidelity
Phenylalkenal analogs shift toward distinctly more floral, sweeter rosy-honey, or less effective cocoa character
Olfactory longevity
Reported 118 h substantivity; classified as fragrance base note
Closest analog reported >48 h; functions as middle note — dry-down persistence may not transfer
Toxicological data depth
Published 90-day subchronic NOAEL dataset available (OECD guideline)
JECFA structural-class evaluation only; no published subchronic NOAEL identified for key analogs

Quantitative Evidence Guide: 5-Methyl-2-phenyl-2-hexenal vs. Closest Phenylalkenal Analogs


Evidence 1: Organoleptic Specificity — Direct Expert Comparator Assessment Identifies 5-Methyl-2-phenyl-2-hexenal as the Primary Cocoa Aroma Determinant

In a direct expert organoleptic comparison published in Perfumer & Flavorist, senior flavorist John Wright identified 5-methyl-2-phenyl-2-hexenal as 'the single component in cocoa beans that is most directly responsible for their characteristic aroma' [1]. The same assessment directly compared three structural analogs: 2-phenyl-2-butenal (FEMA 3224, CAS 224-567-0) is described as 'predominantly cocoa in character but distinctly more floral'; 4-methyl-2-phenyl-2-pentenal (FEMA 3200, CAS 247-869-4) is 'strongly cocoa and works well when used in conjunction'; and (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194, CAS 26643-92-5) is 'an interesting variant with a similar character, but perhaps slightly less effective in use' [1]. A 1970 patent (US 3,582,360) demonstrated that addition of 2 mg of 5-methyl-2-phenyl-2-hexenal to 100 mL of sweetened milk containing a base cocoa flavor produced a flavor 'resembling genuine chocolate milk more closely than the portion to which no hexenal is added' [2].

Cocoa Aroma Fidelity
Head-to-head
Ranked #1 for cocoa authenticity
Supports cocoa authenticity selection
Expert panel ranking; 2 mg/100 mL perceptible milk chocolate fidelity improvement
Flavor chemistry Organoleptic evaluation Cocoa aroma Structure–odor relationships

Evidence 2: Fragrance Substantivity — 2.5× Longer Olfactory Longevity on Blotter vs. 4-Methyl-2-phenyl-2-pentenal

A cross-study comparison of fragrance substantivity data reveals that 5-methyl-2-phenyl-2-hexenal exhibits markedly superior olfactory longevity relative to its closest commercial analog. Fraterworks reports a substantivity of 118 hours on a smelling strip at 100% concentration for cocoa hexenal, classifying it as a base note in fragrance compositions . In contrast, Bedoukian Research reports a tenacity on blotter of >48 hours for 4-methyl-2-phenyl-2-pentenal (FEMA 3200), a compound that is otherwise the most closely matched cocoa-character analog [1]. The ≥2.5-fold substantivity advantage means that 5-methyl-2-phenyl-2-hexenal can serve as a base-note anchor in fine fragrance while 4-methyl-2-phenyl-2-pentenal functions primarily as a middle-note modifier. Additional independent sources corroborate substantivity exceeding 100 hours for cocoa hexenal [2].

Olfactory Longevity
Reported
118 hours
Supports base-note persistence review
Reported ≥2.5× longer vs closest analog on blotter; base-note classification
Fragrance chemistry Substantivity Perfumery raw materials Olfactory longevity

Evidence 3: Toxicological Characterization — 90-Day Subchronic NOAEL of 70 mg/kg/day Establishes a Quantified Safety Margin Absent for Key Analogs

A 90-day subchronic toxicity study of 5-methyl-2-phenyl-2-hexenal (MPH) in male and female F344 rats, published in Food and Chemical Toxicology (2021), established a no-observed-adverse-effect level (NOAEL) of 70 mg/kg body weight/day—the highest dose tested—with no treatment-related mortality, clinical signs, or histopathological changes observed at any dose level (0, 8, 24, and 70 mg/kg BW/day) [1]. This provides a robust, modern toxicological dataset compliant with OECD guidelines for subchronic oral toxicity evaluation. In contrast, the structurally closest analogs—2-phenyl-2-butenal (FEMA 3224) and 4-methyl-2-phenyl-2-pentenal (FEMA 3200)—have undergone only JECFA structural-class safety evaluations (both concluded 'no safety concern at current levels of intake' in 2004) but lack published 90-day subchronic toxicity studies with established NOAEL values [2][3]. While genotoxicity screening data exist for 2-phenyl-2-butenal (negative in CEGA and HET-MN assays) [3], the absence of a quantified subchronic NOAEL for these analogs represents a data gap for risk assessors.

Subchronic NOAEL
Reported
70 mg/kg/day
Supports safety dossier preparation
90-day OECD study in F344 rats; no equivalent published NOAEL for key analogs
Regulatory toxicology Food contact safety Flavoring agent risk assessment Subchronic toxicity

Evidence 4: Quantitative Application Versatility — Published ppm Use-Level Data Across 12+ Flavor Categories

John Wright's comprehensive flavor application guide (Perfumer & Flavorist, July 2013) provides quantitative recommended use levels for 5-methyl-2-phenyl-2-hexenal across an exceptionally broad range of flavor categories, all calibrated for flavors dosed at 0.05% in ready-to-drink tasters or beverages [1]. Documented ppm ranges span three orders of magnitude: cocoa/chocolate (100–2,000 ppm, ideal ~400 ppm), coffee (800 ppm), malt (100 ppm), roasted peanut (200 ppm), hazelnut (100 ppm), praline (100–200 ppm), pistachio (50 ppm), almond (50 ppm), bread crust (50 ppm), and soy sauce (50–100 ppm) [1]. This breadth of quantitatively documented application versatility is not matched by published data for 2-phenyl-2-butenal (for which taste threshold data are limited to 10 ppm with 'green, vegetative, floral, cocoa and nutty' character) or 4-methyl-2-phenyl-2-pentenal (recommended in final food at ~1.5 mg/kg) [2]. The December 2015 organoleptic evaluation independently corroborates taste characteristics at 3 ppm (cocoa-like, dark chocolate-like, brown, coffee-like) and 5 ppm (slightly honey-like, floral, dark chocolate-like, nutty) [3].

Flavor Category Reach
Reported
12+ categories, 40× range
Supports multi-category consolidation
50–2,000 ppm documented across cocoa, coffee, nut, malt, savory, and bread crust
Flavor formulation Use-level optimization Food flavoring Dose–response

Evidence 5: Diffusion and Odor Retention — Functional Properties Highlighted as Differentiating the 5-Methyl Isomer from Related Phenylalkenals

A 1999 study published in the Journal of the Japan Oil Chemists' Society, which used 5-methyl-2-phenyl-2-hexenal (1) and three related compounds—4-methyl-2-phenyl-2-pentenal (2), 2-methyl-4-phenylpentanal (3), and 2-methyl-2-pentenal (4)—as starting materials for the synthesis of toluyl ester derivatives, explicitly noted that compound (1) 'possesses both diffusion (拡散性) and fragrance retention (保香性) properties, and is therefore used as a fragrance material' [1]. This dual functional property—combining the ability to diffuse effectively (providing initial impact in fragrance compositions) with sustained odor retention (contributing to dry-down longevity)—was specifically attributed to compound (1) among the four starting materials studied [1]. The same study further explored the biological activities (skin-whitening inhibition and herbicidal activity) of toluyl ester derivatives synthesized from these four starting compounds, but the diffusion/retention observation was unique to the 5-methyl-2-phenyl-2-hexenal scaffold [1].

Diffusion & Retention
Class-level
Dual functional property
Supports top-note impact and dry-down fit
Specifically attributed to the 5-methyl isomer among four studied phenylalkenals
Fragrance diffusion Odor retention Structure–property relationships Perfumery materials

Best Research and Industrial Application Scenarios for 5-Methyl-2-phenyl-2-hexenal Based on Quantitative Evidence


Scenario 1: Authentic Cocoa and Dark Chocolate Flavor Formulations Requiring High-Fidelity Bean Character

Based on the expert organoleptic ranking identifying 5-methyl-2-phenyl-2-hexenal as the single component most directly responsible for cocoa bean aroma [1], this compound is the preferred aldehyde building block for cocoa and dark chocolate flavor formulations requiring authentic bean character rather than floral or sweet cocoa interpretations. Recommended use levels span 100–2,000 ppm (ideal ~400 ppm) in flavors dosed at 0.05% in ready-to-drink applications [1]. The patent-validated milk chocolate fidelity improvement (2 mg/100 mL) provides additional formulation confidence [2]. This scenario is contraindicated for formulations where a distinctly floral-cocoa (use 2-phenyl-2-butenal) or sweet rosy-cocoa (use 4-methyl-2-phenyl-2-pentenal) profile is the deliberate target [1].

Scenario 2: Long-Lasting Gourmand and Oriental Fine Fragrance Compositions Requiring Base-Note Cocoa Persistence

With substantivity of 118 hours on a smelling strip , 5-methyl-2-phenyl-2-hexenal functions as a base-note anchor in gourmand and oriental fragrance compositions where cocoa and dark chocolate facets must persist through the dry-down. The ≥2.5× substantivity advantage over 4-methyl-2-phenyl-2-pentenal (>48 hours) [3] makes it the rational procurement choice for perfumers constructing long-lasting chocolate, praline, coffee, and amber accords. Use levels of 2–8% in fragrance concentrate are recommended for recognizable cocoa impact, while trace levels below 1% add subtle brown richness to oriental and amber bases without obvious chocolate character .

Scenario 3: Multi-Category Flavor Portfolio Consolidation — Single-SKU Cocoa-Brown Impact Chemical

The documented quantitative use-level versatility—from 50 ppm in pistachio and almond to 2,000 ppm in cocoa/chocolate, spanning sweet brown, roasted nut, malt, bread crust, coffee, and savory soy sauce categories [1]—enables industrial flavor houses to consolidate their cocoa-brown aldehyde inventory around a single SKU. This reduces the procurement, quality control, and regulatory documentation burden associated with stocking multiple category-specific analogs (e.g., 2-phenyl-2-butenal for floral-cocoa, 4-methyl-2-phenyl-2-pentenal for sweet-cocoa). The compound's dual FEMA GRAS and JECFA acceptance, combined with the availability of both synthetic (≥96% FG grade) and natural (FEMA 3199) variants , supports deployment across clean-label and conventional product lines.

Scenario 4: Regulatory Toxicology Documentation for Food Contact and Consumer Product Safety Dossiers

For procurement decisions governed by regulatory toxicology requirements, 5-methyl-2-phenyl-2-hexenal offers a distinct advantage: a published, OECD-guideline-compatible 90-day subchronic toxicity study establishing a NOAEL of 70 mg/kg BW/day in F344 rats [4]. This dataset supports safety dossier preparation for food contact notifications, occupational exposure banding, and consumer product risk assessments. By contrast, the closest cocoa-character analogs (2-phenyl-2-butenal and 4-methyl-2-phenyl-2-pentenal) have undergone only JECFA structural-class evaluations without published subchronic NOAEL values [5], which may necessitate additional bridging studies or read-across justifications in regulatory submissions.

Application
Selection Property
Validation Focus
Cocoa and dark chocolate flavor formulations
Organoleptic fidelity to authentic cocoa bean character
Expert panel authenticity ranking review
Gourmand and oriental fine fragrance compositions
Base-note substantivity profile for extended dry-down
Blotter longevity and dry-down persistence evaluation
Multi-category flavor portfolio consolidation
Reported versatility across 12+ sweet-brown and savory categories
Category-specific ppm use-level validation
Food contact and consumer product safety documentation
Published 90-day subchronic toxicology dataset
Regulatory dossier preparation review
Quote Request

Request a Quote for 5-Methyl-2-phenyl-2-hexenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.